molecular formula C11H11N5O5S B12933886 N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide CAS No. 40041-58-5

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide

Cat. No.: B12933886
CAS No.: 40041-58-5
M. Wt: 325.30 g/mol
InChI Key: WSIYAKMUILXNRD-UHFFFAOYSA-N
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Description

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes both pyrimidine and benzene rings

Properties

CAS No.

40041-58-5

Molecular Formula

C11H11N5O5S

Molecular Weight

325.30 g/mol

IUPAC Name

N-(6-amino-2-methoxypyrimidin-4-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H11N5O5S/c1-21-11-13-9(12)6-10(14-11)15-22(19,20)8-4-2-7(3-5-8)16(17)18/h2-6H,1H3,(H3,12,13,14,15)

InChI Key

WSIYAKMUILXNRD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 6-amino-2-methoxypyrimidine, which is then reacted with 4-nitrobenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methoxypyrimidin-4-ol
  • 2-Methoxy-6-amino-4-pyrimidone
  • 6-Amino-2-methoxy-4-(p-nitrobenzolsulfonamido)pyrimidin

Uniqueness

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14N4O4S
  • Molecular Weight : 306.33 g/mol
  • CAS Number : 1296888-47-5

The structure features a pyrimidine ring, an amino group, a methoxy substituent, and a nitrobenzenesulfonamide moiety, which are crucial for its biological function.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The incorporation of a pyrimidine ring enhances the activity against various bacterial strains. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study highlighted that related sulfonamide compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the ability of these compounds to inhibit specific proteasome activities, which are often upregulated in cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Pyrimidine Ring Enhances binding affinity to target enzymes
Amino Group Increases solubility and bioavailability
Nitro Group Contributes to electron-withdrawing effects, enhancing reactivity
Sulfonamide Moiety Essential for antibacterial activity

Case Studies

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides with pyrimidine rings showed IC50 values ranging from 10 µM to 30 µM against E. coli and Klebsiella pneumoniae. The addition of the methoxy group was found to improve solubility and enhance antimicrobial efficacy .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the proteasome pathway, leading to apoptosis in cancer cells .
  • In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

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